3-hydroxy-N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a benzothiophene core and a nitrophenyl group, contributes to its distinctive chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 3-hydroxy-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-1-benzothiophene-2-carbohydrazide and 2-hydroxy-5-methoxy-3-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to interact with DNA and inhibit the proliferation of cancer cells.
Materials Science: The compound can be used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Industrial Chemistry: It can serve as a corrosion inhibitor for metals, protecting them from degradation in acidic environments.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions due to its ability to bind to specific biomolecules.
Wirkmechanismus
The mechanism of action of 3-hydroxy-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. Additionally, it can bind to specific proteins, altering their activity and affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-hydroxy-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide include other hydrazones and benzothiophene derivatives. For example:
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: This compound also has a hydrazone linkage and exhibits similar biological activities.
2-hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazone: Another hydrazone derivative with comparable chemical properties and applications.
The uniqueness of 3-hydroxy-N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide lies in its specific combination of functional groups and the presence of the benzothiophene core, which imparts distinct electronic and steric properties to the molecule.
Eigenschaften
Molekularformel |
C17H13N3O6S |
---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
3-hydroxy-N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13N3O6S/c1-26-10-6-9(14(21)12(7-10)20(24)25)8-18-19-17(23)16-15(22)11-4-2-3-5-13(11)27-16/h2-8,21-22H,1H3,(H,19,23)/b18-8+ |
InChI-Schlüssel |
XITQXHLANSOWGJ-QGMBQPNBSA-N |
Isomerische SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)O |
Kanonische SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC(=O)C2=C(C3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.